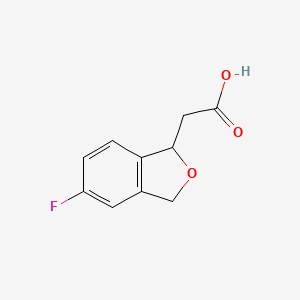![molecular formula C12H16Cl2N2 B6604735 methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride CAS No. 2137802-57-2](/img/structure/B6604735.png)
methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride (MQED) is an organic compound with a molecular formula of C11H14Cl2N2. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. MQED is used in various scientific research applications, including the synthesis of other compounds, biochemical studies, and physiological studies.
科学的研究の応用
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is used in various scientific research applications, such as the synthesis of other compounds, biochemical studies, and physiological studies. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory agents. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can be used in the synthesis of other organic compounds, such as dyes, fragrances, and polymers.
作用機序
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory.
Biochemical and Physiological Effects
methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to have a number of biochemical and physiological effects. In laboratory studies, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved memory. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride has been found to have anti-inflammatory and antioxidative effects, and it has been found to have neuroprotective effects.
実験室実験の利点と制限
One advantage of using methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and use. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride in laboratory experiments. For example, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride is toxic, and it should be handled with care.
将来の方向性
In the future, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of cancer. Additionally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of inflammation and oxidative stress. Finally, methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride may be used in the development of new drugs for the treatment of psychiatric disorders, such as depression and anxiety.
合成法
Methyl[2-(quinolin-2-yl)ethyl]amine dihydrochloride can be synthesized by reacting quinoline with ethylchloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by oxygen. The reaction is then quenched with water, and the product is isolated by filtration. The product is then purified by recrystallization and dried to obtain the desired compound.
特性
IUPAC Name |
N-methyl-2-quinolin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11;;/h2-7,13H,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIDJFSUIRXUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=CC=CC=C2C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)
![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)


![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
